molecular formula C19H19BrN4O4S B14973937 N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14973937
M. Wt: 479.3 g/mol
InChI Key: OQXYDRCSIOGLHB-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of the bromo and methyl groups on the phenyl ring, and finally the attachment of the ethoxyphenylsulfamoyl group. Common reagents used in these reactions include brominating agents, methylating agents, and sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromo group can be substituted with other nucleophiles to create different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the synthesis of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers may conduct in vitro and in vivo studies to evaluate its efficacy and safety.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structure may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-bromo-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide include other pyrazole derivatives with different substituents on the phenyl rings. Examples include:

  • N-(4-chloro-3-methylphenyl)-3-[(4-methoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide
  • N-(4-fluoro-3-methylphenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-5-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19BrN4O4S

Molecular Weight

479.3 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H19BrN4O4S/c1-3-28-15-7-4-13(5-8-15)24-29(26,27)18-11-17(22-23-18)19(25)21-14-6-9-16(20)12(2)10-14/h4-11,24H,3H2,1-2H3,(H,21,25)(H,22,23)

InChI Key

OQXYDRCSIOGLHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)NC3=CC(=C(C=C3)Br)C

Origin of Product

United States

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